molecular formula C15H17N7 B7457280 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B7457280
M. Wt: 295.34 g/mol
InChI Key: QLKSMTGMRWARQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains nitrogen atoms in its structure.

Mechanism of Action

The mechanism of action of 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves the binding of the compound to the active site of the target enzyme. This binding results in the inhibition of the enzyme's activity, which leads to the disruption of the cellular processes that are regulated by the enzyme. The inhibition of CDK2, GSK-3β, and PKB by 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine has been shown to induce cell cycle arrest, apoptosis, and the inhibition of cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine have been extensively studied. It has been found to exhibit significant antiproliferative activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine has been found to exhibit neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine in lab experiments include its high yield of synthesis, its potent inhibitory activity against various enzymes, and its potential applications in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

The future directions of research on 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine include the development of more potent derivatives of the compound, the identification of new target enzymes for the compound's inhibition, and the investigation of its potential applications in other fields of scientific research, such as drug discovery and material science. Additionally, the further elucidation of the compound's mechanism of action and its biochemical and physiological effects will provide valuable insights into its potential therapeutic applications.
In conclusion, 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has shown promising potential in various fields of scientific research. Its potent inhibitory activity against various enzymes, its potential applications in the treatment of various diseases, and its neuroprotective effects make it a valuable compound for further investigation. The development of more potent derivatives and the identification of new target enzymes for its inhibition will provide valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves the reaction of 2-aminopyridine, 1-(4-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperazine, and 5-iodopyrazole in the presence of a palladium catalyst. The reaction occurs under mild conditions, and the yield of the product is high. This method has been widely used in the preparation of 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine for scientific research purposes.

Scientific Research Applications

4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant inhibitory activity against various enzymes, such as cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase-3β (GSK-3β), and protein kinase B (PKB). These enzymes play crucial roles in various cellular processes, including cell cycle regulation, cell growth, and survival. Therefore, the inhibition of these enzymes by 4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine has the potential to be used in the treatment of various diseases, such as cancer and Alzheimer's disease.

properties

IUPAC Name

4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7/c1-2-4-16-12(3-1)10-21-5-7-22(8-6-21)15-13-9-19-20-14(13)17-11-18-15/h1-4,9,11H,5-8,10H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKSMTGMRWARQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C3=NC=NC4=C3C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

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